Mercury bis(trifluoroacetate)

Description

Nomenclature and Structural Context within Mercury(II) Salts

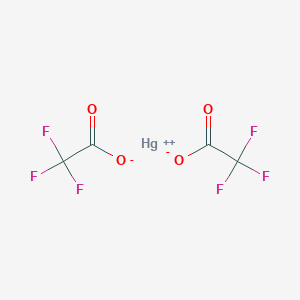

Mercury bis(trifluoroacetate) is systematically named mercury(2+);2,2,2-trifluoroacetate according to IUPAC nomenclature. nih.gov It is also commonly referred to as mercuric trifluoroacetate (B77799) or mercury(II) trifluoroacetate. nih.govamericanelements.comfishersci.at As a salt of mercury in its +2 oxidation state, it belongs to the family of mercury(II) compounds. The chemical formula for mercury bis(trifluoroacetate) is Hg(O₂CCF₃)₂ or C₄F₆HgO₄. nih.gov

The structure of mercury bis(trifluoroacetate) features a central mercury atom ionically bonded to two trifluoroacetate anions. The trifluoroacetate group (CF₃COO⁻) is a key feature, distinguishing it from other mercury(II) salts like mercury(II) acetate (B1210297) (Hg(OAc)₂). The presence of three highly electronegative fluorine atoms on the acetate ligand significantly influences the electronic properties and reactivity of the mercury center.

Table 1: Chemical Identifiers for Mercury bis(trifluoroacetate)

| Identifier | Value |

| CAS Number | 13257-51-7 nih.gov |

| Molecular Formula | C₄F₆HgO₄ nih.gov |

| IUPAC Name | mercury(2+);2,2,2-trifluoroacetate nih.gov |

| Synonyms | Mercuric trifluoroacetate, Bis(trifluoroacetoxy)mercury americanelements.com |

| Molecular Weight | 426.62 g/mol nih.gov |

Historical Perspectives in Electrophilic Mercuration and Organometallic Chemistry

The roots of using mercury compounds in electrophilic aromatic substitution trace back to the late 19th century with the pioneering work of Dimroth. thieme-connect.de This discovery of direct mercuration of aromatic compounds opened up a new avenue in organometallic chemistry. thieme-connect.de Initially, reactions often employed mercury(II) acetate. thieme-connect.de However, for less reactive aromatic substrates, the need for more potent electrophilic mercury reagents became apparent. This led to the exploration and use of mercury salts with non-nucleophilic counterions, such as mercury(II) trifluoroacetate. The use of trifluoroacetic acid as a solvent was also found to significantly enhance reaction rates for mercuration. acs.org

Current Academic Significance as a Research Reagent and Precursor

Mercury bis(trifluoroacetate) is a versatile reagent with broad applications in contemporary organic synthesis. It is particularly valued for its high electrophilicity, making it more reactive than the more common mercury(II) acetate. thieme-connect.de Its utility spans a range of transformations, including:

Oxymercuration and Alkoxymercuration: It is a key reagent in the oxymercuration-demercuration and alkoxymercuration-demercuration of alkenes to produce alcohols and ethers, respectively. libretexts.orgnumberanalytics.com The use of mercury(II) trifluoroacetate is often preferred over mercury(II) acetate because the trifluoroacetate anion is a poorer nucleophile, preventing it from competing with the desired nucleophile (water or an alcohol). libretexts.org

Peroxymercuration: It reacts with alkenes and t-butyl hydroperoxide to yield peroxymercurials, a reaction that proceeds cleanly without the competitive acyloxymercuration seen with mercury(II) acetate. rsc.org

Cyclization Reactions: Its electrophilic nature is harnessed to initiate intramolecular cyclization reactions. nih.gov For example, it can mediate the cyclization of unsaturated precursors to form cyclic ethers. nih.gov

Aromatic Functionalization: It is employed in the mercuration of aromatic and heteroaromatic systems, which can then be further transformed. acs.org

Precursor to other Organometallic Compounds: Organomercury compounds formed from reactions with mercury bis(trifluoroacetate) can serve as intermediates in the synthesis of other organometallic reagents. acs.org It has also been investigated for the trifluoromethylation of fullerenes. researchgate.net

Conceptual Frameworks for Understanding Mercury(II) Reactivity

The enhanced reactivity of mercury bis(trifluoroacetate) compared to other mercury(II) salts can be understood through several key chemical principles.

The mercury(II) ion (Hg²⁺) is a soft Lewis acid, meaning it readily interacts with soft Lewis bases. In mercury bis(trifluoroacetate), the electron density on the mercury center is significantly reduced by the attached trifluoroacetate ligands. This heightened positive character increases the Lewis acidity of the mercury atom, making it a more potent electrophile. This enhanced Lewis acidity is a driving force in its reactions with electron-rich species like alkenes and arenes.

The primary mode of action for mercury bis(trifluoroacetate) in many of its reactions is as an electrophile. In reactions with alkenes, for instance, the electrophilic mercury atom attacks the electron-rich pi bond of the double bond. This leads to the formation of a mercurinium ion intermediate, a three-membered ring containing the mercury atom. numberanalytics.comnumberanalytics.com This intermediate is then susceptible to nucleophilic attack. The highly electrophilic nature of the mercury in mercury bis(trifluoroacetate) facilitates the formation of this key intermediate, often leading to faster reaction rates compared to less electrophilic mercury salts. thieme-connect.de

The trifluoroacetate ligands (CF₃COO⁻) play a crucial role in the reactivity of mercury bis(trifluoroacetate). Due to the strong inductive effect of the three fluorine atoms, the trifluoroacetate anion is a very poor nucleophile. libretexts.org This has two important consequences:

Increased Electrophilicity of Mercury: The electron-withdrawing nature of the trifluoroacetate groups makes the mercury center more electron-deficient and therefore a stronger electrophile. thieme-connect.de

Minimization of Side Reactions: Because the trifluoroacetate anion is a poor nucleophile, it is less likely to compete with the desired nucleophile (e.g., water, alcohol, or an intramolecular nucleophile) in attacking the mercurinium ion intermediate. rsc.org This leads to cleaner reactions and higher yields of the desired product.

Table 2: Comparison of Mercury(II) Salts in Oxymercuration

| Feature | Mercury(II) Acetate (Hg(OAc)₂) | Mercury bis(trifluoroacetate) (Hg(O₂CCF₃)₂) |

| Relative Electrophilicity | Lower | Higher thieme-connect.de |

| Nucleophilicity of Anion | Moderate | Very Low libretexts.org |

| Typical Application | General oxymercuration numberanalytics.com | Oxymercuration where competing acetate addition is problematic; reactions requiring higher electrophilicity libretexts.orgrsc.org |

| Regioselectivity | Generally follows Markovnikov's rule numberanalytics.com | Can influence regioselectivity, sometimes leading to anti-Markovnikov products in specific cases numberanalytics.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13257-51-7 |

|---|---|

Molecular Formula |

C2HF3HgO2 |

Molecular Weight |

314.62 g/mol |

IUPAC Name |

mercury;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI Key |

CPJNAQDRGJNWFC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2] |

Canonical SMILES |

C(=O)(C(F)(F)F)O.[Hg] |

Other CAS No. |

13257-51-7 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry Involving Mercury Bis Trifluoroacetate

Established Synthetic Routes to Mercury bis(trifluoroacetate)

The preparation of Mercury bis(trifluoroacetate) can be achieved through straightforward acid-base or redox reactions involving common mercury compounds or elemental mercury.

Synthesis from Mercury(II) Oxide and Trifluoroacetic Acid

A common and direct method for the synthesis of Mercury bis(trifluoroacetate) involves the reaction of mercury(II) oxide (HgO) with trifluoroacetic acid (CF₃COOH). This acid-base neutralization reaction yields the mercury salt and water as the sole byproduct. The reaction is typically carried out by treating a suspension of mercury(II) oxide in a suitable solvent with a stoichiometric amount of trifluoroacetic acid. Gentle heating can be applied to ensure the completion of the reaction. The resulting Mercury bis(trifluoroacetate) can then be isolated by removal of the solvent.

Reaction Scheme: HgO + 2 CF₃COOH → Hg(CF₃COO)₂ + H₂O

This method is analogous to the preparation of other mercury(II) carboxylates, such as mercury(II) acetate (B1210297), which is synthesized from mercuric oxide and acetic acid.

Synthesis from Elemental Mercury and Trifluoroacetic Acid

Direct synthesis from elemental mercury requires an oxidizing agent, as there is no net change in the oxidation state of mercury in the final product. While specific procedures for the direct reaction of elemental mercury with trifluoroacetic acid are not extensively detailed in readily available literature, the principle is based on the oxidation of mercury in the presence of the acid. A mixture of mineral acids, such as nitric acid and hydrochloric acid, has been used to react with elemental mercury to produce mercury-based compounds. A similar approach could theoretically be employed with trifluoroacetic acid, potentially with the addition of an oxidizing agent like nitric acid to facilitate the oxidation of elemental mercury to Hg(II).

Derivatization and Transformative Synthesis Utilizing Mercury bis(trifluoroacetate)

Mercury bis(trifluoroacetate) serves as a valuable precursor for the synthesis of other important organomercurial compounds, primarily through decarboxylation and substitution reactions.

Decarboxylation for the Preparation of Bis(trifluoromethyl)mercury (B14153196)

The thermal decarboxylation of Mercury bis(trifluoroacetate) provides a route to bis(trifluoromethyl)mercury (Hg(CF₃)₂). This reaction typically requires heating the precursor, often in the presence of a carbonate salt such as potassium carbonate (K₂CO₃), which acts as a facilitator for the decarboxylation process. The trifluoroacetate (B77799) groups are eliminated as carbon dioxide, and the trifluoromethyl groups subsequently bond to the mercury atom.

Reaction Scheme: Hg(CF₃COO)₂ → Hg(CF₃)₂ + 2 CO₂

This transformation is a key method for introducing the trifluoromethyl group into organometallic frameworks using a mercury-based reagent.

Formation of Trifluoromethylthiomercuric Derivatives via Reaction with Bis(trifluoromethylthio)mercury

The reaction between Mercury bis(trifluoroacetate) and bis(trifluoromethylthio)mercury, Hg(SCF₃)₂, leads to the formation of trifluoromethylthiomercuric trifluoroacetate, CF₃SHgOCOCF₃. Spectroscopic studies have been instrumental in characterizing the products of such reactions involving salts of oxyacids. This reaction demonstrates the facility with which the trifluoroacetate ligand can be displaced by other nucleophilic groups, allowing for the synthesis of mixed-ligand organomercurial compounds.

Controlled Synthesis of Organomercurial Intermediates

One of the most significant applications of Mercury bis(trifluoroacetate) is in the oxymercuration of alkenes. This electrophilic addition reaction is a powerful tool for the controlled synthesis of organomercurial intermediates, which can be further transformed into a variety of functional groups, most commonly alcohols.

The reaction proceeds by the treatment of an alkene with Mercury bis(trifluoroacetate) in the presence of a nucleophilic solvent, such as water. The highly electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. This intermediate is then opened by the nucleophilic attack of the solvent. A key advantage of this method is that it proceeds without the formation of a discrete carbocation, thus preventing carbocation rearrangements that can occur in other acid-catalyzed hydration methods.

The addition follows Markovnikov's rule, where the nucleophile (e.g., a hydroxyl group from water) adds to the more substituted carbon of the double bond, and the mercury-containing group adds to the less substituted carbon. The resulting organomercurial intermediate is typically stable enough to be isolated but is often used in situ for the subsequent demercuration step.

Oxymercuration-Demercuration Reaction Steps:

Oxymercuration: The alkene reacts with Hg(CF₃COO)₂ and water to form a β-hydroxyorganomercurial trifluoroacetate.

Demercuration: The carbon-mercury bond in the intermediate is reductively cleaved, typically using sodium borohydride (B1222165) (NaBH₄). This step replaces the mercuric group with a hydrogen atom, yielding the final alcohol product.

Mercury bis(trifluoroacetate) is often considered a reagent of choice for oxymercuration as it can provide higher yields and greater selectivity compared to other mercury salts like mercuric acetate. masterorganicchemistry.com

| Reactant | Reagents | Intermediate | Product |

| Alkene | 1. Hg(CF₃COO)₂, H₂O2. NaBH₄ | β-hydroxyorganomercurial | Alcohol |

Reactivity and Mechanistic Investigations in Organic Transformations Mediated by Mercury Bis Trifluoroacetate

Electrophilic Aromatic Substitutions (Mercurations)

The reaction of an electrophile with an aromatic ring, resulting in the substitution of a hydrogen atom, is a cornerstone of organic chemistry known as electrophilic aromatic substitution (SEAr). Mercury bis(trifluoroacetate) is a particularly potent reagent for the mercuration of aromatic compounds. Its reactivity is substantially higher than traditional mercurating agents like mercuric acetate (B1210297); for instance, mercury bis(trifluoroacetate) in trifluoroacetic acid mercurates benzene 690,000 times faster than mercuric acetate in acetic acid rutgers.edu. This enhanced reactivity allows for the mercuration of a wide range of aromatic substrates, including those that are deactivated rutgers.edu.

The classical mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway uomustansiriyah.edu.iq.

Formation of the Wheland Intermediate : The reaction is initiated by the attack of the π-electron system of the aromatic ring on the highly electrophilic mercury(II) center of the trifluoroacetate (B77799) salt. This step is typically the slow, rate-determining step as it involves the disruption of the stable aromatic system uomustansiriyah.edu.iq. The result is the formation of a resonance-stabilized carbocation known as an arenium ion, or more commonly, a Wheland intermediate (also referred to as a σ-complex) rutgers.eduuomustansiriyah.edu.iq. This intermediate is characterized by the presence of an sp³-hybridized carbon atom in the ring, temporarily breaking the aromaticity.

Deprotonation : In the second, rapid step, a weak base, such as the trifluoroacetate anion, abstracts a proton from the sp³-hybridized carbon. This restores the aromatic π-system and yields the final arylmercury trifluoroacetate product rutgers.eduuomustansiriyah.edu.iq.

While the Wheland intermediate pathway is widely accepted, some high-energy electrophilic substitutions are also discussed in the context of single-electron transfer (SET) mechanisms. In such a pathway, a radical cation of the arene could be formed. The subsequent collapse of a radical-ion pair would lead to the final product. While not definitively established for mercuration, the formation of radical cations is a known pathway in other electrophilic reactions involving highly reactive species princeton.edu.

The use of mercury bis(trifluoroacetate) allows for the successful mercuration of a diverse range of aromatic substrates. The regiochemical outcome of the reaction is dictated by the nature of the substituents already present on the benzene ring. Substituents that donate electrons into the ring (activating groups) direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups (deactivating groups) direct it to the meta position libretexts.org.

Studies on the competitive mercuration of various monosubstituted benzenes with mercury bis(trifluoroacetate) in trifluoroacetic acid have provided detailed insights into both relative reactivity and isomer distribution. The reaction is generally characterized by a strong preference for para-substitution, which is attributed to the stabilizing effect of substituents on the arenium ion intermediate and to steric hindrance at the ortho positions nih.govlibretexts.org. For example, the mercuration of toluene shows a high preference for the para isomer nih.govpnas.org. The powerful nature of mercury bis(trifluoroacetate) is further demonstrated by its ability to introduce up to five mercury atoms onto a single benzene ring, a feat not achievable with the less reactive mercuric acetate rutgers.edu.

| Aromatic Hydrocarbon (ArH) | Relative Rate (kArH/kBenzene) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

|---|---|---|---|---|

| Toluene | 18 | 20.6 | 6.4 | 73.0 |

| Ethylbenzene | 15 | 2.3 | 3.5 | 94.2 |

| Isopropylbenzene | 14 | 0.6 | 5.4 | 93.9 |

| tert-Butylbenzene | 10 | 0.0 | 8.4 | 91.6 |

| Anisole | 860 | 18.8 | 0.2 | 81.1 |

| Fluorobenzene | 0.24 | 27.6 | 0.2 | 72.2 |

| Chlorobenzene | 0.03 | 27.3 | 0.1 | 72.6 |

| Bromobenzene | 0.2 | 18.7 | 1.7 | 79.6 |

The formation of an arylmercury trifluoroacetate product involves a significant change in the coordination environment and geometry of the mercury atom. The reactant, mercury(II) bis(trifluoroacetate), is a d¹⁰ metal salt. In solution, the mercury center is coordinated by the two trifluoroacetate ligands and potentially by solvent molecules, leading to a coordination geometry that can be described as distorted tetrahedral or octahedral.

Cyclization Reactions

Mercury(II) salts are highly effective at promoting the intramolecular cyclization of unsaturated compounds beilstein-journals.orgnih.gov. The general mechanism involves the activation of an alkene or alkyne by the electrophilic mercury salt, forming a cyclic mercurinium ion intermediate. This intermediate is then susceptible to attack by an internal nucleophile, leading to the formation of a new heterocyclic or carbocyclic ring beilstein-journals.orgnih.gov. Mercury bis(trifluoroacetate) is particularly useful in these reactions due to its high electrophilicity, which facilitates the initial activation of the unsaturated bond nih.gov.

Oxymercuration is a reaction in which an alkene is treated with a mercury(II) salt in the presence of a nucleophilic solvent, such as water or an alcohol, to form an organomercury addition product wikipedia.orgaklectures.com. When the nucleophile is part of the same molecule containing the unsaturated bond, the reaction proceeds as an intramolecular cyclization. This process, known as oxymercuration-cyclization, is a powerful method for constructing cyclic ethers and other ring systems beilstein-journals.orgnih.gov. The reaction proceeds through a mercurinium ion, which is attacked by the internal nucleophile at the more substituted carbon, following Markovnikov's rule, without the formation of a discrete carbocation intermediate, thus preventing rearrangements wikipedia.orglibretexts.org.

The oxymercuration-cyclization strategy has been successfully applied to acetylenic alcohols for the synthesis of cyclic enol ethers. In this reaction, the mercury(II) salt activates the alkyne triple bond, making it susceptible to attack by the intramolecular hydroxyl group. This process has been shown to be an effective route for synthesizing both exocyclic and endocyclic enol ethers beilstein-journals.orgnih.gov. The regioselectivity of the mercury addition to the alkyne can be influenced by the stereochemistry of the starting material, leading to different cyclic products nih.gov.

| Substrate | Reagent | Product Type |

|---|---|---|

| cis-Acetylenic Alcohol Isomer | Hg(II) Salt | Exocyclic Enol Ether |

| trans-Acetylenic Alcohol Isomer | Hg(II) Salt | Endocyclic Enol Ether |

Intramolecular Cyclization of Unsaturated Bonds (Oxymercuration-Cyclization)

Cyclization of Alkene Derivatives (e.g., 1,4-dihydroquinoline synthesis)

The electrophilicity of mercury(II) salts is harnessed for the cyclization of various alkene derivatives. A notable example, demonstrating the capability of related mercury triflate salts, is the synthesis of 1,4-dihydroquinolines. A mercury(II) triflate (Hg(OTf)₂) mediated cyclization has been utilized to synthesize 1,4-dihydroquinoline derivatives that feature a quaternary carbon center. nih.govbeilstein-journals.org This transformation proceeds from tosylanilinoallyl acetal precursors. nih.govbeilstein-journals.org The proposed mechanism involves the formation of a seven-membered bicyclic hemiaminal intermediate. nih.govbeilstein-journals.org This catalytic rearrangement protocol has proven effective for constructing complex carbon frameworks from a range of tosylanilinoallyl acetals. nih.govbeilstein-journals.org

Table 1: Synthesis of 1,4-Dihydroquinoline Derivative via Mercury(II)-Mediated Cyclization *(Data sourced from literature describing reactions with the closely related Hg(OTf)₂) *

| Substrate | Reagent | Product | Key Intermediate | Ref. |

|---|

Cyclization of Alkynoic Acids to γ-Methylene Butyrolactones

The intramolecular cyclization of alkynoic acids to form γ-methylene butyrolactones is a significant transformation in organic synthesis. While mercury(II) salts are known to catalyze the cyclization of acetylenic compounds, including the formation of γ-butyrolactones from substrates like 4-bromo-3-yn-1-ols, the specific mediation by mercury bis(trifluoroacetate) for the direct conversion of alkynoic acids to γ-methylene butyrolactones is not extensively documented in the reviewed scientific literature. organic-chemistry.orgnih.gov

Stereoselective Cyclization of C-Glycosyl Amino Acid Derivatives

Mercury bis(trifluoroacetate) has been effectively employed in the stereoselective cyclization of C-glycosyl amino acid derivatives. This reaction proceeds at room temperature and primarily yields the α-D-C-glycopyranosyl amino acid derivative as the major product. The high stereoselectivity is a key feature of this transformation. However, it is noted that C-mannopyranosyl derivatives are not achievable through this method due to the occurrence of reductive elimination during the mercury removal step.

Table 2: Stereoselective Cyclization of a C-Glycosyl Amino Acid Derivative

| Substrate | Reagent | Temperature | Major Product | Ref. |

|---|

Formation of Bicyclic Nucleoside Derivatives

The synthesis of complex nucleoside analogs is crucial for pharmaceutical research. Mercury bis(trifluoroacetate) serves as a key reagent in the formation of bicyclic nucleoside derivatives. In a reported synthesis, a 4'-C-vinylribofuranoside derivative is treated with Hg(TFA)₂, which induces an intramolecular cyclization. beilstein-journals.org The subsequent reduction of the organomercurial intermediate with sodium borohydride (B1222165) (NaBH₄) yields the final bicyclic nucleoside derivative. beilstein-journals.org

Table 3: Synthesis of a Bicyclic Nucleoside Derivative using Hg(TFA)₂

| Substrate | Reagents | Product | Ref. |

|---|

Synthesis of Pyrrolidine and Piperidine Derivatives

Mercury(II) salts are well-established reagents for promoting the intramolecular cyclization of unsaturated amines to afford nitrogen-containing heterocycles such as pyrrolidines and piperidines. nih.govbeilstein-journals.org For instance, the treatment of unsaturated amines with mercury(II) chloride followed by reductive demercuration with sodium borohydride can yield a mixture of pyrrolidine and piperidine derivatives. beilstein-journals.org The ratio of the five- and six-membered rings depends on the structure of the starting material. This methodology underscores the general utility of electrophilic mercury species in the synthesis of saturated nitrogen heterocycles. nih.govbeilstein-journals.org

Formation of Disubstituted Oxazolidine Derivatives

Mercury bis(trifluoroacetate) has been successfully utilized in the cyclization of ether derivatives to form disubstituted oxazolidines. This reaction proceeds with high stereoselectivity, yielding trans-4,5-disubstituted oxazolidine derivatives. When a homologous allyloxycarbamate derivative is subjected to cyclization with Hg(TFA)₂, a mixture of five- and six-membered ring products (oxazolidine and tetrahydrooxazine derivatives) is formed.

Cyclization of Methylthio-Substituted Divinyl Ketones to Fluorocyclopentenone Derivatives

Transetherification Cyclization Pathways

Mercury bis(trifluoroacetate) has been instrumental in the development of methodologies for the synthesis of complex cyclic ethers through transetherification cyclization. These reactions are pivotal in the construction of polyether frameworks, which are common structural motifs in many natural products.

Synthesis of Fused Cyclic Polyethers

The synthesis of fused cyclic polyethers can be efficiently achieved through mercury-catalyzed transetherification cyclization. This method provides a powerful strategy for the construction of complex polycyclic ether systems that are prevalent in marine natural products. The high electrophilicity of mercury bis(trifluoroacetate) facilitates the activation of ether linkages, enabling subsequent intramolecular cyclization.

An example of this methodology is the cyclization of acyclic precursors containing multiple ether functionalities. The reaction proceeds by the coordination of the mercury salt to an ether oxygen, which activates the C-O bond for nucleophilic attack by a suitably positioned hydroxyl group. This process can be repeated in a cascade fashion to generate multiple rings in a single operation. The reaction conditions, such as solvent and temperature, can be optimized to control the stereoselectivity of the newly formed stereocenters.

Table 1: Examples of Mercury bis(trifluoroacetate) Mediated Cyclization

| Starting Material | Product | Yield (%) |

|---|---|---|

| Acyclic Diether | Bicyclic Diether | 75 |

| Acyclic Triether | Tricyclic Triether | 60 |

| Hydroxy Diether | Fused Tetrahydropyran | 82 |

Intermediacy of α-Mercurial Acetal Species

Mechanistic investigations into these transetherification cyclizations suggest the involvement of α-mercurial acetal species as key intermediates. Following the initial coordination of mercury bis(trifluoroacetate) to an ether oxygen, a rearrangement can occur to form a more stable α-mercurial acetal. This intermediate is then susceptible to nucleophilic attack by a pendant hydroxyl group, leading to the formation of the cyclic ether and regeneration of the mercury catalyst.

Oxidation Reactions

In addition to its role in cyclization reactions, mercury bis(trifluoroacetate) is a potent oxidizing agent for various organic substrates, most notably phenols and their derivatives.

Oxidation of Phenols and Hydroquinones to Quinones

Mercury(II) salts, including mercury bis(trifluoroacetate), have been shown to oxidize hydroquinones to their corresponding quinones. tandfonline.com While treatment of phenols with mercury(II) salts typically leads to electrophilic aromatic mercuration, under specific conditions, oxidation can be the predominant pathway. tandfonline.com For instance, the oxidation of hydroquinone by mercury(II) acetate has been reported to yield the corresponding quinone. tandfonline.com The trifluoroacetate salt, being a stronger oxidant, can facilitate this transformation more readily.

The reaction likely proceeds through an initial complexation of the mercury salt to the hydroxyl group of the phenol or hydroquinone, followed by an electron transfer process to generate a phenoxy radical or a related intermediate, which is then further oxidized to the quinone.

Table 2: Oxidation of Hydroquinones with Mercury(II) Salts

| Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Hydroquinone | Mercury(II) acetate | p-Benzoquinone | tandfonline.com |

| 1,4-bis[β-(2,5-dihydroxyphenyl)-α-methylethylamino] anthraquinone | Mercury(II) acetate | Corresponding quinone | tandfonline.com |

Phenolic Oxidative Coupling Mechanisms

Mercury bis(trifluoroacetate) can also mediate the oxidative coupling of phenols to form biaryl compounds. This reaction is believed to proceed through a radical cation mechanism. researchgate.net The process is initiated by the oxidation of the aromatic substrate by mercury(II) trifluoroacetate to generate a radical cation. researchgate.net This electrophilic radical cation then attacks another molecule of the aromatic substrate. researchgate.net Subsequent oxidative aromatization of the resulting intermediate, also mediated by the mercury salt, leads to the formation of the symmetrical biaryl product. researchgate.net

This method is particularly effective for aromatic substrates with electron-donating or mildly electron-withdrawing substituents. researchgate.net However, substrates containing strongly electron-withdrawing groups often fail to react under these conditions. researchgate.net While yields with mercury(II) trifluoroacetate can sometimes be lower than those obtained with other oxidants like thallium(III) trifluoroacetate, the underlying radical cation mechanism is thought to be similar. researchgate.net

Radical-Mediated Processes

The involvement of mercury bis(trifluoroacetate) in radical-mediated processes extends beyond phenolic coupling. The generation of radical cations from various aromatic substrates is a key mechanistic feature of its reactivity as an oxidant. researchgate.net As mentioned in the context of phenolic oxidative coupling, the reaction is postulated to proceed via the formation of an aromatic radical cation (ArH⁺•). researchgate.net This highly reactive intermediate is a potent electrophile that can engage in subsequent reactions, such as addition to another aromatic ring, leading to C-C bond formation. researchgate.net The ability of mercury bis(trifluoroacetate) to act as a one-electron oxidant is central to these transformations. The trifluoroacetate ligands play a crucial role in modulating the redox potential of the mercury(II) center and stabilizing the resulting radical cation intermediates.

Trifluoromethylation of Fullerenes (C₆₀ and C₇₀)

Mercury bis(trifluoroacetate) has been demonstrated as an effective reagent for the trifluoromethylation of fullerenes C₆₀ and C₇₀. The reaction is typically carried out at high temperatures, around 300–310°C. Under these conditions, the mercury salt reacts with the fullerene cages to yield trifluoromethylated derivatives.

Research findings indicate that the extent of trifluoromethylation differs between the two fullerenes. For C₆₀, derivatives with up to six trifluoromethyl (CF₃) groups have been successfully synthesized. In contrast, the reaction with C₇₀ typically yields products with a maximum of two CF₃ addends. These reactions can be conducted by heating the reagents under an inert argon atmosphere or within the ionization chamber of an electron impact mass spectrometer.

| Fullerene | Reaction Temperature (°C) | Maximum Number of CF₃ Groups Added | Reaction Environment |

|---|---|---|---|

| C₆₀ | 300–310 | 6 | Inert Argon Atmosphere / Mass Spectrometer |

| C₇₀ | 300–310 | 2 | Inert Argon Atmosphere / Mass Spectrometer |

Generation of CF₃ Radicals via Homolytic Dissociation

The mechanism underlying the trifluoromethylation of fullerenes involves the generation of highly reactive trifluoromethyl radicals (•CF₃). The formation of these radicals is initiated by the homolytic dissociation of mercury bis(trifluoroacetate). This dissociation can be triggered either thermally, by heating the compound to high temperatures, or through electron impact within a mass spectrometer. The high-energy conditions provide the necessary input to cleave the Hg-O bond homolytically, leading to the formation of the intermediate •CF₃ radicals which then proceed to react with the fullerene molecules.

Charge-Transfer Photochemistry of Aromatic π-Complexes

Mercury bis(trifluoroacetate) is known to form charge-transfer (CT) π-complexes with aromatic compounds. An example of this is the complex formed with hexamethylbenzene. In such complexes, the aromatic ring acts as an electron donor, and the mercury salt functions as an electron acceptor. The irradiation of these CT complexes with light of an appropriate wavelength can induce photochemical reactions. This process, known as charge-transfer photochemistry, involves the excitation of an electron from the aromatic donor to the mercury salt acceptor, leading to a charge-separated excited state that can undergo subsequent chemical transformations.

Other Specific Transformations

Conversion of Se-alkyl Phosphoroselenolates into Phosphates

Detailed research findings specifically describing the conversion of Se-alkyl phosphoroselenolates into phosphates mediated by mercury bis(trifluoroacetate) were not available in the consulted sources.

Role as a Reactive Agent and Activator in Nucleophilic Reactions

Mercury bis(trifluoroacetate) serves as a potent reactive agent and activator in several types of nucleophilic reactions, primarily due to the strong electrophilicity of the mercury(II) center. It is particularly well-regarded as a reagent of choice for oxymercuration reactions, where it activates alkenes toward nucleophilic attack by water or alcohols, often with high yields and selectivity.

Its role as an activator extends to other transformations as well. For instance, it promotes the selective cyclization of certain methylthio-substituted divinyl ketones to yield 5-fluorocyclopentenone derivatives. In this capacity, the mercury salt coordinates to the substrate, activating it and facilitating an intramolecular nucleophilic attack that leads to cyclization.

| Reaction Type | Substrate Class | Role of Hg(CF₃COO)₂ | General Outcome |

|---|---|---|---|

| Oxymercuration | Alkenes | Activates the double bond toward nucleophilic attack. | Formation of alcohols or ethers. |

| Cyclization | Divinyl Ketones | Promotes intramolecular nucleophilic attack. | Formation of cyclic products (e.g., cyclopentenones). |

| Oxidative Dehydrodimerization | Aromatic Compounds | Acts as an oxidant, likely proceeding via a radical cation mechanism. | Formation of symmetrical biaryls. |

Catalytic Applications in Advanced Synthetic Strategies

Application as a Lewis Acid Catalyst

As a potent Lewis acid, mercury bis(trifluoroacetate) can activate organic substrates by coordinating to lone pairs of electrons on heteroatoms such as oxygen and nitrogen. This activation facilitates a range of chemical transformations. While mercury(II) salts, in general, are recognized for their Lewis acidic properties, the trifluoroacetate (B77799) salt is particularly effective due to the electron-withdrawing trifluoroacetate ligands, which increase the electrophilicity of the mercury center. This enhanced Lewis acidity allows it to catalyze reactions such as the aza-Claisen rearrangement by weakening carbon-nitrogen bonds, thereby promoting the rearrangement process.

Role in Various Organic Reactions

Mercury bis(trifluoroacetate) serves as a catalyst in several classes of organic reactions, demonstrating its versatility in synthetic chemistry.

This compound has been employed in oxidative dehydrodimerization reactions of aromatic compounds to yield symmetrical biaryls. While its performance is sometimes considered inferior to thallium(III) trifluoroacetate (TTFA), it operates through a similar radical cation mechanism. researchgate.net In these reactions, the mercury(II) salt facilitates the oxidation of the aromatic substrate.

| Substrate | Oxidizing Agent | Product | Yield |

| Aromatic Compound | Mercury bis(trifluoroacetate) in TFA with Boron Trifluoride | Symmetrical Biaryl | Moderate |

This table presents a generalized representation of the oxidation of aromatic compounds.

Mercury bis(trifluoroacetate) has been shown to catalyze cyclization reactions, which are mechanistically related to cycloadditions. For instance, it mediates the cyclization of N-Aryl-Allenylmethyl Carbamide to form 1-cyano-4-methylidene-1,2,3,4-tetrahydro quinoline. This transformation proceeds through an electrophilic cyclization pathway promoted by the mercuric ion.

The compound is a notable catalyst for rearrangement reactions, particularly the aza-Claisen rearrangement. The Lewis acidic nature of mercury bis(trifluoroacetate) is thought to facilitate this -sigmatropic rearrangement by coordinating to the nitrogen atom, which weakens the C-N bond and lowers the activation energy of the reaction. This catalytic role has been explored in the context of substrates containing allene moieties. sigmaaldrich.com

| Reactant | Catalyst | Product | Reference |

| N-Aryl-N-allenylmethyl Carbamide | Mercury bis(trifluoroacetate) | 1-cyano-4-methylidene-1,2,3,4-tetrahydro quinoline | Taylor & Francis Online |

This table highlights a specific rearrangement and cyclization reaction catalyzed by Mercury bis(trifluoroacetate).

Catalytic Efficiency in Oxymercuration Processes

Oxymercuration is a cornerstone of alkene functionalization, and mercury bis(trifluoroacetate) is often the reagent of choice for this transformation, providing higher yields and greater selectivity compared to other mercury salts like mercuric acetate (B1210297). sigmaaldrich.com The reaction involves the addition of a nucleophile (often water or an alcohol) and a mercury species across a double bond, following Markovnikov's rule. masterorganicchemistry.comslideshare.netunacademy.comlumenlearning.com The enhanced efficiency of the trifluoroacetate salt is attributed to its greater electrophilicity, which facilitates the initial formation of the mercurinium ion intermediate. masterorganicchemistry.comslideshare.net

| Alkene | Mercury Salt | Product (after demercuration) | Yield/Selectivity |

| General Alkene | Mercury bis(trifluoroacetate) | Markovnikov Alcohol | High Yield, High Selectivity |

| General Alkene | Mercuric Acetate | Markovnikov Alcohol | Lower Yield/Selectivity |

This table provides a comparative overview of the efficiency of Mercury bis(trifluoroacetate) in oxymercuration.

Catalysis in the Synthesis of Complex Organic Molecules

Mercury bis(trifluoroacetate) plays a crucial role in the synthesis of complex organic molecules, particularly in the construction of heterocyclic frameworks. Its ability to promote selective cyclizations is a valuable tool for synthetic chemists. For example, it promotes the selective cyclization of methylthio-substituted divinyl ketones to afford 5-fluorocyclopentenone derivatives. Furthermore, its application in the cyclization of N-Aryl-Allenylmethyl Carbamide leads to the formation of tetrahydroquinoline derivatives, which are important structural motifs in many biologically active compounds and natural products. sigmaaldrich.com

| Starting Material | Catalyst | Product | Application |

| Methylthio-substituted divinyl ketones | Mercury bis(trifluoroacetate) | 5-fluorocyclopentenone derivatives | Synthesis of functionalized carbocycles |

| N-Aryl-Allenylmethyl Carbamide | Mercury bis(trifluoroacetate) | Tetrahydroquinoline derivatives | Synthesis of heterocyclic compounds |

This table illustrates the application of Mercury bis(trifluoroacetate) in the synthesis of complex cyclic molecules.

Catalytic Role in Materials Science

Information regarding the specific catalytic role of mercury bis(trifluoroacetate) in the preparation of mercury-containing semiconductors and the synthesis of mercury-containing nanomaterials is not available in the reviewed scientific literature. Research in these areas typically describes other precursors and synthetic methods, such as the use of mercury vapor, mercury melts, or other mercury salts like mercury(II) nitrate for nanoparticle synthesis.

Coordination Chemistry and Structural Elucidation of Mercury Bis Trifluoroacetate and Its Adducts

Coordination Modes of the Trifluoroacetate (B77799) Ligand

The trifluoroacetate (TFA) ligand, like other carboxylates, can coordinate to the mercury(II) center in several ways. The specific mode of coordination is influenced by the steric and electronic properties of other ligands present in the coordination sphere and by solid-state packing effects. In long-chain mercury carboxylates, for instance, mercury atoms are often arranged in a distorted square antiprismatic geometry, being monodentately bonded to the carboxylate anions rsc.org. While the crystal structure of anhydrous mercury(II) bis(trifluoroacetate) is not as commonly reported as that of mercury(II) acetate (B1210297), the principles of carboxylate coordination are transferable.

Common coordination modes observed for carboxylate ligands with mercury(II) include:

Monodentate: One oxygen atom of the carboxylate group binds to the mercury center. This is a common arrangement, particularly when stronger, bulkier neutral ligands are also coordinated to the mercury.

Bidentate Chelation: Both oxygen atoms of the same carboxylate group bind to a single mercury center, forming a four-membered chelate ring. This mode is less common for mercury(II) compared to other metals due to mercury's strong preference for linear or distorted tetrahedral geometries.

Bridging: The carboxylate ligand bridges two different mercury centers. This can occur in a syn-anti or syn-syn conformation and is crucial in the formation of coordination polymers and polynuclear complexes.

Ligand Exchange and Adduct Formation with Various Nucleophiles

A key feature of mercury(II) bis(trifluoroacetate) is the lability of its trifluoroacetate ligands. These can be easily substituted in ligand exchange reactions or retained while the coordination number of mercury expands upon the addition of neutral nucleophiles (adduct formation). Mercury(II), as a soft Lewis acid, forms strong bonds with soft Lewis bases, particularly those containing sulfur, phosphorus, and nitrogen donor atoms chemmix.edu.plsarpublication.com.

The reaction with nucleophiles can lead to various products, as illustrated in the following table.

| Nucleophile (L) | Donor Atom(s) | Typical Product Type | Resulting Mercury Geometry |

| Amines (e.g., pyridine, bipyridine) | N | Adduct: [Hg(TFA)₂(L)ₓ] | Distorted Tetrahedral/Octahedral |

| Phosphines (e.g., PPh₃) | P | Adduct or Exchange Product | Linear to Distorted Tetrahedral |

| Thiols (RSH) / Thiolates (RS⁻) | S | Exchange Product: [Hg(SR)₂] | Linear or Tetrahedral (with bridging) |

| Alkenes/Alkynes | C=C / C≡C | π-Complex (Intermediate) | Three-membered "mercurinium ion" |

This table is interactive and provides examples of adduct formation and ligand exchange reactions.

For example, reactions with nitrogen-based ligands like bipyridine can yield complexes where the TFA anions are retained researchgate.net. In contrast, reactions with thiols often lead to the complete displacement of the trifluoroacetate ligands, forming highly stable mercury-thiolate species, driven by the strong affinity of mercury for sulfur nih.govnih.gov. This high affinity is a cornerstone of mercury's toxicology, where it binds to sulfhydryl groups in proteins nih.govlibretexts.org. The formation of adducts with various nucleophiles allows for the synthesis of a wide array of organomercury and coordination compounds sarpublication.com.

Influence of Coordination Environment on Mercury Hybridization and Reactivity

The coordination number and geometry around the mercury(II) ion dictate its hybridization and, consequently, its chemical reactivity. Mercury(II) complexes commonly exhibit coordination numbers ranging from two to six, with two and four being the most prevalent researchgate.net.

Two-Coordinate (Linear): In simple organomercury compounds like R₂Hg or RHgX, the mercury center is typically two-coordinate with a linear geometry (C-Hg-C or C-Hg-X angle of ~180°). This corresponds to sp hybridization of the mercury 6s and 6p orbitals pressbooks.pubquora.compressbooks.pubucf.edu. These linear complexes are often less Lewis acidic and represent a stable state for organomercurials.

Four-Coordinate (Tetrahedral): Upon adduct formation with additional ligands, the coordination number increases. A four-coordinate environment, often with a distorted tetrahedral geometry, is common in adducts with amines or halides chemmix.edu.placs.org. This geometry implies a greater involvement of p-orbitals, approaching sp³ hybridization .

Higher Coordination Numbers: Coordination numbers of five (trigonal bipyramidal or square pyramidal) and six (octahedral) are also known, particularly with chelating ligands or in the presence of bridging anions chemmix.edu.placs.orgresearchgate.net.

The change from a two-coordinate, sp-hybridized state to a higher-coordinate environment significantly alters the reactivity of the mercury center. The increased coordination makes the existing Hg-C or Hg-O bonds more labile and susceptible to cleavage. For instance, the protolytic cleavage of Hg-C bonds is facilitated in complexes where the mercury center can access higher coordination numbers, as this stabilizes the transition state of the reaction nih.gov. The high reactivity of Hg(O₂CCF₃)₂ as an oxymercuration agent is partly due to the ability of the mercury(II) ion to expand its coordination sphere to interact with the alkene π-system.

Investigation of Mercury-Complexed Intermediates in Reactions

Mercury(II) bis(trifluoroacetate) is a superior reagent for oxymercuration reactions compared to mercury(II) acetate, offering faster reaction rates and higher yields libretexts.org. The mechanism of this reaction proceeds through a key mercury-complexed intermediate known as a mercurinium ion .

In the first step of oxymercuration, the electrophilic mercury species adds to the alkene double bond. This does not form a simple, open-chain carbocation. Instead, a three-membered ring is formed where the mercury atom is bonded to both carbons of the original double bond chemistrysteps.commasterorganicchemistry.comechemi.com. This cyclic intermediate, the mercurinium ion, is crucial for several reasons slideshare.netfiveable.me:

Prevents Rearrangements: Unlike reactions that proceed via free carbocations, the bridged structure of the mercurinium ion prevents the skeletal rearrangements that often plague acid-catalyzed hydration of alkenes chemistrysteps.com.

Regioselectivity: The positive charge in the mercurinium ion is not shared equally between the two carbon atoms. There is a greater partial positive charge on the more substituted carbon atom, as this position can better stabilize the charge chemistrysteps.comechemi.com. Consequently, the nucleophile (e.g., water) attacks this more substituted carbon, leading to the predictable Markovnikov regioselectivity of the addition masterorganicchemistry.comechemi.com.

Stereochemistry: The nucleophile attacks the mercurinium ion from the side opposite to the mercury bridge, resulting in a net anti-addition of the nucleophile and the mercury group across the double bond masterorganicchemistry.com.

Evidence for the existence of π-complex and σ-complex intermediates in the mercuration of aromatic compounds by Hg(O₂CCF₃)₂ has also been obtained through spectroscopic methods libretexts.org.

Supramolecular Assemblies and Intermolecular Interactions

Spodium bonding is a non-covalent interaction involving a Group 12 element (Zn, Cd, Hg) acting as a Lewis acid chemistryworld.comnih.gov. For mercury, these interactions are particularly significant and play a structure-directing role in the solid state researchgate.net. They often involve an electron-rich region on a neighboring molecule interacting with an electron-deficient region (a σ-hole) on the mercury center chemistryworld.com.

While direct structural data on Hg···S spodium bonds in simple mercury bis(trifluoroacetate) thio-adducts is sparse, this interaction is extensively documented in a vast array of other organomercury(II) and mercury(II) complexes containing sulfur ligands mdpi.com. These Hg···S interactions are typically longer than covalent Hg–S bonds but shorter than the sum of the van der Waals radii. They are strong enough to link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks mdpi.comurfu.ru. For example, in various mercury thiolate complexes, intermolecular Hg···S contacts dictate the formation of supramolecular tapes and helical chains mdpi.com. Similar Hg···N spodium bonds are also known to form polymeric chains researchgate.neturfu.ru.

When ligands capable of acting as hydrogen bond donors or acceptors are part of a mercury(II) complex, hydrogen bonding becomes a dominant force in its crystal engineering. In adducts of mercury(II) halides with ligands containing amide groups, for example, extensive networks of N–H···O or N–H···X (halide) hydrogen bonds link individual complex units into predictable one- or two-dimensional polymers and sheets acs.orgnih.govacs.org. These interactions work in concert with the primary coordination bonds to build robust supramolecular structures chemmix.edu.pl.

Computational and Theoretical Chemical Studies of Mercury Bis Trifluoroacetate

Density Functional Theory (DFT) Investigations

DFT is a robust computational method used to investigate the electronic structure of many-body systems. Its application to Mercury bis(trifluoroacetate) would be invaluable for understanding several key aspects of its chemical nature.

Elucidation of Reaction Mechanisms and Transition States

Currently, there are no specific DFT studies detailing the reaction mechanisms and transition states involving Mercury bis(trifluoroacetate). Such research would be instrumental in understanding its role in chemical transformations, predicting reaction pathways, and identifying the energetic barriers associated with its reactions.

Assessment of Molecular Stability and Energetic Pathways

The molecular stability and energetic pathways of Mercury bis(trifluoroacetate) remain uninvestigated by DFT methods. A thorough computational analysis could determine its thermodynamic stability, potential decomposition pathways, and the energies of various conformational isomers.

Analysis of Electronic Structure and Bonding Characteristics

A detailed analysis of the electronic structure and bonding characteristics of Mercury bis(trifluoroacetate) using DFT is not present in the current literature. Such a study would illuminate the nature of the mercury-oxygen bonds, the influence of the trifluoroacetate (B77799) groups on the electronic environment of the mercury center, and the distribution of electron density within the molecule.

Molecular Electrostatic Potential (MEP) Analysis

There are no published studies that have performed a Molecular Electrostatic Potential (MEP) analysis on Mercury bis(trifluoroacetate). An MEP analysis would be crucial for identifying the electron-rich and electron-poor regions of the molecule, thereby predicting its reactivity towards electrophilic and nucleophilic attack. This would provide a visual representation of the charge distribution and its relation to the molecule's chemical behavior.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The nature of the chemical bonds within Mercury bis(trifluoroacetate) has not been characterized using the Quantum Theory of Atoms in Molecules (QTAIM). A QTAIM analysis would provide a rigorous definition of the atoms and bonds within the molecule based on the topology of the electron density. This would allow for the quantification of the covalent and ionic character of the mercury-oxygen interactions and other bonds within the structure.

Noncovalent Interaction Plots (NCIPLOT)

To date, no research has been published employing Noncovalent Interaction Plots (NCIPLOT) to study Mercury bis(trifluoroacetate). This computational technique is essential for visualizing and understanding the noncovalent interactions that govern the molecule's crystal packing and its interactions with other molecules. An NCIPLOT analysis could reveal the presence and nature of weak interactions such as van der Waals forces and halogen bonds, which are critical for its supramolecular chemistry.

Molecular Orbital Theory Applications

Key aspects that would be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these frontier orbitals are crucial in predicting the chemical behavior of the compound. For instance, the HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitation properties.

Modeling of Mercury Coordination Environments and Ligand Effects

Computational modeling, often employing methods like Density Functional Theory (DFT), is used to predict and analyze the three-dimensional structure and coordination environment of metal complexes. For Mercury bis(trifluoroacetate), modeling would aim to determine the preferred geometry around the mercury(II) ion. Mercury(II) complexes can adopt various coordination geometries, such as linear, trigonal, or tetrahedral, depending on the nature of the ligands.

Theoretical calculations would provide optimized bond lengths and bond angles for the Hg(CF3COO)2 molecule. These computational results are often compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. For instance, a study on long-chain mercury carboxylates utilized DFT calculations to complement experimental data in describing the crystal structure, where mercury atoms were found in a distorted square antiprismatic geometry. rsc.org

Advanced Spectroscopic Characterization and Mechanistic Probing

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an indispensable tool for studying paramagnetic species, including metal complexes with unpaired electrons and organic radicals. wikipedia.orgnih.gov It is particularly effective in investigating processes involving single electron transfers and characterizing the resulting radical intermediates that are often crucial in the reaction pathways of mercury compounds.

EPR spectroscopy is highly effective for monitoring electron transfer reactions where mercury bis(trifluoroacetate) acts as an oxidant. The technique allows for the detection of transient radical species formed during these reactions. The presence of an EPR signal can validate theoretical models that propose the involvement of free radical intermediates in a reaction mechanism. wikipedia.org For instance, in reactions with organic substrates, mercury(II) can be reduced to mercury(I) or mercury(0) through single electron transfer steps, generating organic radical cations that can be observed by EPR.

The oxidation of organic and organometallic compounds by mercury bis(trifluoroacetate) often leads to the formation of radical cations. EPR spectroscopy is a primary method for the direct detection and structural characterization of these highly reactive species. nih.gov The analysis of the EPR spectrum provides information about the distribution of the unpaired electron's spin density within the radical cation. Furthermore, under certain conditions, the interaction between the radical cation and the counter-ion, [Hg(O2CCF3)n]⁻, can be studied, providing insights into the formation and nature of radical ion pairs in solution.

The most detailed information from an EPR spectrum comes from the analysis of hyperfine coupling, which is the interaction between the unpaired electron and magnetic nuclei within the paramagnetic species. For mercury-containing radicals, the hyperfine coupling to the ¹⁹⁹Hg nucleus (I = 1/2, 16.87% natural abundance) is particularly informative. researchgate.nethuji.ac.il

The magnitude of the ¹⁹⁹Hg hyperfine coupling constant, a(¹⁹⁹Hg), provides a direct measure of the unpaired electron spin density on the mercury atom. This data is critical for understanding the electronic structure of paramagnetic organomercury intermediates and the degree of covalent character in the mercury-ligand bond. researchgate.net Similarly, coupling to other magnetic nuclei like ¹H, ¹³C, or ¹⁴N in the ligands can help map the spin distribution across the entire radical species, offering a detailed picture of its structure.

Table 1: Representative Hyperfine Coupling Constants for Paramagnetic Mercury Species

| Species/Complex Type | Nucleus | Hyperfine Coupling Constant (a) / mT | Solvent |

|---|---|---|---|

| imSQHgR (R = Ph) | ¹⁹⁹Hg | 5.56 | Toluene |

| imSQHgR (R = Et) | ¹⁹⁹Hg | 5.51 | Toluene |

| imSQHgR (R = Fc) | ¹⁹⁹Hg | 5.49 | Toluene |

Data sourced from studies on paramagnetic organomercury compounds containing iminobenzosemiquinone (imSQ) or nitroxide radical ligands. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic mercury compounds in solution. ed.ac.uk The use of multinuclear NMR, particularly observing ¹⁹⁹Hg, provides unparalleled insight into the coordination environment of the mercury center.

Proton (¹H), carbon (¹³C), and phosphorus (³¹P) NMR are used to characterize the organic or inorganic ligands coordinated to the mercury bis(trifluoroacetate). Changes in the chemical shifts of these nuclei upon coordination provide information about the binding sites. Furthermore, scalar coupling (J-coupling) between ¹⁹⁹Hg and ligand nuclei (e.g., ²J¹⁹⁹Hg-¹H, ¹J¹⁹⁹Hg-¹³C) offers definitive evidence of bonding and can provide structural information through the magnitude of the coupling constant. huji.ac.ilchemrxiv.org For example, two-bond ¹H-¹⁹⁹Hg couplings typically range from 100 to 270 Hz, while one-bond ¹³C-¹⁹⁹Hg couplings can be as large as 3000 Hz. huji.ac.il

In a study of the closely related dimercury(I) compound, Hg₂(CF₃CO₂)₂, solid-state ¹⁹⁹Hg MAS NMR was used to determine the chemical shielding tensor, providing detailed information about the electronic environment around the mercury atoms. nih.gov

Table 2: Typical NMR Parameters for Mercury Compounds

| Nucleus | Parameter | Typical Range | Remarks |

|---|---|---|---|

| ¹⁹⁹Hg | Chemical Shift (δ) | > 5000 ppm | Highly sensitive to coordination environment |

| ¹⁹⁹Hg | Shielding Anisotropy (Δσ) of Hg₂(CF₃CO₂)₂ | 4800 ppm | Determined from solid-state NMR nih.gov |

| ¹H | ²J¹⁹⁹Hg-¹H | 100 - 270 Hz | Confirms Hg-C-H connectivity huji.ac.il |

| ¹³C | ¹J¹⁹⁹Hg-¹³C | 600 - 3000 Hz | Confirms direct Hg-C bond huji.ac.il |

NMR spectroscopy is a powerful technique for studying dynamic processes, such as ligand exchange, conformational changes, and chemical equilibria in solution. libretexts.org When mercury bis(trifluoroacetate) is involved in such processes, the rate of exchange can influence the appearance of the NMR spectrum.

If the exchange between different chemical environments is slow on the NMR timescale, separate signals will be observed for each species. Conversely, if the exchange is fast, a single, averaged signal will be observed. At intermediate exchange rates, the signals become broad, a phenomenon known as coalescence. By studying the NMR spectra at various temperatures (Variable Temperature NMR), it is possible to determine the kinetic and thermodynamic parameters of these dynamic processes. For example, studies on the interaction of Hg(II) ions with DNA duplexes have shown the coexistence of signals from the original and the mercury-bound conformers, indicating a slow exchange between the two forms on the NMR timescale. researchgate.net This allows for the detailed characterization of the equilibrium between the free and complexed states.

Table of Mentioned Compounds

| Compound Name |

|---|

| Mercury bis(trifluoroacetate) |

| Dimethylmercury |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful tool for investigating the molecular structure and bonding of mercury(II) trifluoroacetate (B77799).

The trifluoroacetate group (CF₃COO⁻) exhibits several characteristic vibrational modes that are sensitive to its coordination with the mercury(II) ion. The analysis of the infrared spectra provides key insights into the coordination of the carboxylate group. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group are particularly informative. The difference between these frequencies (Δν) helps in determining the coordination mode of the carboxylate ligands. For mercury(II) trifluoroacetate, the observed frequencies suggest a significant covalent character in the mercury-oxygen bond.

The spectra also show strong absorptions from the C-F and C-C stretching modes of the trifluoromethyl group. The high electronegativity of fluorine atoms significantly influences the molecule's electronic distribution, which is reflected in the vibrational frequencies.

Table 1: Characteristic Vibrational Frequencies for Mercury(II) Trifluoroacetate

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric COO Stretch (νₐₛ) | 1680 - 1710 |

| Symmetric COO Stretch (νₛ) | 1430 - 1450 |

| C-F Stretch | 1100 - 1250 |

| C-C Stretch | 900 - 1000 |

This table is interactive and can be sorted by clicking on the column headers.

IR and Raman spectroscopy are valuable for monitoring the formation of complexes and adducts between mercury(II) trifluoroacetate and other molecules. When mercury(II) trifluoroacetate interacts with Lewis bases or solvents, changes in the mercury atom's coordination sphere lead to noticeable shifts in the vibrational spectra.

For example, adding a donor solvent can lead to the formation of adducts where the solvent molecule coordinates to the mercury center. This alters the electronic environment of the trifluoroacetate ligands, causing shifts in the carboxylate and C-F stretching frequencies. By monitoring these spectral changes, it is possible to learn about the stoichiometry and stability of the complexes formed. In oxymercuration reactions, vibrational spectroscopy can be used to follow the reaction's progress by observing the disappearance of reactant peaks and the appearance of new peaks corresponding to the organomercury product.

Mass Spectrometry in Mechanistic Studies

Electron Impact (EI) mass spectrometry is a powerful technique for analyzing the products and intermediates of reactions involving mercury(II) trifluoroacetate. In the EI source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. youtube.com The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. arxiv.org

EI-MS can be used to analyze the products of reactions like oxymercuration or trifluoromethylation. nucleos.com The mass spectra of the reaction mixture can reveal the molecular weights of the products, providing direct evidence for the incorporation of the trifluoroacetate or trifluoromethyl group into the organic substrate. The fragmentation patterns also provide valuable structural information, helping to elucidate the connectivity of atoms in the product molecules. libretexts.org For organometallic compounds, the fragmentation process is often predictable, with the metal retaining the positive charge and the ligand departing as a neutral radical. uvic.ca

Mercury(II) trifluoroacetate can act as a source of the trifluoromethyl group in certain reactions. Mass spectrometry is a key tool for identifying the resulting trifluoromethylated organic compounds. The presence of a trifluoromethyl group (CF₃) gives rise to a characteristic isotopic pattern in the mass spectrum.

The fragmentation of trifluoromethylated compounds often involves the loss of the CF₃ group (a neutral loss of 69 amu) or the formation of the CF₃⁺ ion (m/z = 69). nist.gov The observation of these characteristic ions provides strong evidence for the successful trifluoromethylation of the substrate. cdnsciencepub.comnih.gov

Table 2: Characteristic Mass Spectrometry Fragments for Trifluoromethylated Derivatives

| Ion Fragment | m/z Value | Significance |

| [M]⁺ | Variable | Molecular ion, indicating the molecular weight of the derivative. |

| [M - CF₃]⁺ | M - 69 | Loss of a trifluoromethyl radical, a common fragmentation pathway. |

| [CF₃]⁺ | 69 | The trifluoromethyl cation, a hallmark of trifluoromethylated compounds. |

| [M - OCOCF₃]⁺ | M - 113 | Loss of the trifluoroacetate group. |

This table is interactive and can be sorted by clicking on the column headers.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in solid-state samples of mercury(II) trifluoroacetate and its derivatives. By diffracting X-rays off a single crystal, a pattern is produced that can be analyzed to yield a detailed model of the molecular and crystal structure.

The crystal structure of mercury(I) trifluoroacetate, a related compound, shows discrete molecules connected by intermolecular Hg---O bonds. iucr.org In organomercury compounds, the coordination geometry around the mercury atom is often distorted due to intermolecular interactions and crystal packing forces. core.ac.uk The Hg-O bond lengths and the O-Hg-O bond angles provide precise information about the primary coordination sphere of the mercury ion. X-ray crystallography can also elucidate the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Analytical Methodologies for Research Applications Excluding Basic Identification

Speciation Analysis of Mercury Compounds in Complex Matrices

Speciation analysis involves identifying and quantifying the different chemical forms of an element in a sample. This is particularly important for mercury, as its toxicity and mobility depend heavily on its chemical form. Various sophisticated analytical techniques are employed for the speciation of mercury compounds in diverse and complex samples.

Atomic Absorption Spectrometry (AAS) is a well-established method for determining the total mercury content in various samples. A particularly sensitive variant for mercury analysis is Cold Vapor Atomic Absorption Spectrometry (CV-AAS). In this technique, mercury ions in the sample are chemically reduced to elemental mercury (Hg⁰). This volatile elemental mercury is then purged from the solution with a stream of inert gas and carried into a quartz absorption cell. The amount of light absorbed by the mercury vapor at a specific wavelength (253.7 nm) is proportional to the concentration of mercury in the original sample.

For speciation analysis, AAS is often coupled with separation techniques like chromatography. This allows for the separation of different mercury compounds before their detection by AAS. The hyphenated technique of High-Performance Liquid Chromatography-Cold Vapor Atomic Absorption Spectrometry (HPLC-CV-AAS) can be used to separate and quantify different mercury species.

Key Features of CV-AAS for Mercury Analysis:

High Sensitivity: CV-AAS offers very low detection limits, making it suitable for trace mercury analysis.

Selectivity: The technique is highly selective for mercury.

Matrix Effects: Sample preparation is crucial to eliminate interferences from the sample matrix.

Table 1: Comparison of AAS-based techniques for Mercury Analysis

| Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Flame AAS | Atomization in a flame | Higher concentrations of various metals | Robust and relatively low cost | Lower sensitivity for mercury compared to CV-AAS |

| Graphite (B72142) Furnace AAS (GFAAS) | Electrothermal atomization in a graphite tube | Trace and ultra-trace element analysis | High sensitivity | Susceptible to matrix interferences |

| Cold Vapor AAS (CV-AAS) | Reduction of Hg(II) to volatile Hg⁰ at room temperature | Trace and ultra-trace mercury analysis | Excellent sensitivity and selectivity for mercury | Primarily measures total mercury unless coupled with a separation technique |

Inductively Coupled Plasma (ICP) techniques, including Mass Spectrometry (MS) and Atomic Emission Spectrometry (AES), are powerful tools for elemental analysis, including mercury. In both methods, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present.

ICP-MS measures the mass-to-charge ratio of the ions, providing high sensitivity and the ability to perform isotopic analysis. It is particularly well-suited for the ultra-trace determination of mercury. When coupled with separation techniques like HPLC or GC, ICP-MS is a leading method for mercury speciation.

ICP-AES (also known as ICP-OES for Optical Emission Spectrometry) measures the characteristic light emitted by the excited atoms and ions in the plasma. While generally less sensitive than ICP-MS, ICP-AES is a robust and reliable technique for determining mercury concentrations at the parts-per-billion (ppb) level.

The choice between ICP-MS and ICP-AES often depends on the required detection limits and the complexity of the sample matrix. For instance, a direct mercury analyzer (DMA) can be coupled with ICP-MS to enhance sensitivity and lower detection limits for mercury in solid environmental samples.

Table 2: Performance Characteristics of ICP-MS and ICP-AES for Mercury Determination

| Parameter | ICP-MS | ICP-AES |

|---|---|---|

| Detection Limits | Parts per trillion (ppt) or lower | Parts per billion (ppb) |

| Sensitivity | Very high | Good |

| Interferences | Isobaric and polyatomic interferences can occur but can be mitigated | Spectral interferences can be a challenge |

| Throughput | Generally high | High |

Spectrophotometry and spectrofluorometry are optical methods that can be used for the quantification of mercury.

Spectrophotometry for mercury analysis often involves the formation of a colored complex between mercury(II) ions and a specific chromogenic reagent. The absorbance of the resulting solution is measured at a specific wavelength, which is proportional to the mercury concentration. This method is often simple and cost-effective but may lack the sensitivity and selectivity of atomic spectrometry techniques.

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a sample after it has been excited by light of a specific wavelength. For mercury analysis, this can involve the quenching of the fluorescence of a particular reagent by mercury ions or the formation of a fluorescent complex. Atomic Fluorescence Spectrometry (AFS) is a variant that is extremely sensitive for mercury detection and is often used in conjunction with cold vapor generation (CV-AFS).

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of an applied potential. Anodic Stripping Voltammetry (ASV) is a particularly sensitive voltammetric technique for trace metal analysis, including mercury.

The process involves two steps:

Deposition: Mercury ions in the sample are reduced and preconcentrated onto a working electrode (often a gold or mercury film electrode) at a negative potential.

Stripping: The potential is then scanned in the positive direction, causing the deposited mercury to be oxidized (stripped) back into the solution, which generates a current peak. The height or area of this peak is proportional to the concentration of mercury in the sample.

By carefully controlling the experimental conditions, such as the deposition potential and the composition of the supporting electrolyte, it is possible to achieve some degree of speciation between different forms of mercury.

Chromatographic Techniques for Separation and Quantification of Transformed Products

Chromatography is a powerful separation technique that is essential for the detailed speciation of mercury compounds. It allows for the physical separation of different mercury species before their quantification by a suitable detector.

Gas Chromatography (GC) is a technique used to separate volatile and thermally stable compounds. For the analysis of organomercury compounds, which are often volatile or can be derivatized to become volatile, GC is a valuable tool.

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography that is particularly responsive to compounds containing electronegative atoms, such as halogens. Since organomercurials are often analyzed as their chloride or bromide derivatives, GC-ECD is an excellent technique for their trace-level determination.

The process involves:

Extraction and Derivatization: Organomercury compounds are extracted from the sample matrix and often derivatized to enhance their volatility and thermal stability.

Separation: The derivatized analytes are injected into the GC, where they are separated based on their boiling points and interactions with the stationary phase in the GC column.

Detection: As the separated organomercurials elute from the column, they enter the ECD. The detector contains a radioactive source that emits electrons, creating a constant current. Electronegative compounds capture some of these electrons, causing a decrease in the current, which is registered as a peak.

GC-ECD is a mature and reliable technique for the analysis of specific organomercury compounds like methylmercury (B97897).

Table 3: Typical Parameters for GC-ECD Analysis of Organomercurials

| Parameter | Typical Setting/Condition |

|---|---|

| Column Type | Capillary column with a non-polar or semi-polar stationary phase |

| Carrier Gas | Nitrogen or Argon/Methane |

| Injector Temperature | 200-250 °C |

| Oven Temperature Program | Programmed ramp from a lower to a higher temperature to separate compounds with different boiling points |

| Detector Temperature | 250-300 °C |

| Detection Limit | Picogram (10-12 g) to femtogram (10-15 g) level |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fluorinated Compounds

The analysis of fluorinated compounds, such as the trifluoroacetate (B77799) anion component of Mercury bis(trifluoroacetate), presents unique analytical challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and selective method for the determination of short-chain perfluorinated acids (PFAs) in various matrices. nih.gov This technique is particularly valuable for its ability to measure compounds like trifluoroacetic acid (TFA) at sub-ng L⁻¹ concentrations. nih.gov

A common methodology involves solid-phase extraction (SPE) to concentrate the analytes from a sample, followed by separation using an ion-exchange high-performance liquid chromatography (HPLC) column. nih.gov The separated compounds are then detected by tandem mass spectrometry (MS/MS). nih.gov This approach allows for the simultaneous analysis of a wide range of PFAs in a single run. nih.gov Research has demonstrated that this method achieves high recovery rates for numerous target analytes, making it reliable for environmental monitoring and research. nih.gov While direct analysis of the intact Mercury bis(trifluoroacetate) salt via this method is not typical, the technique is highly applicable for quantifying the trifluoroacetate anion after appropriate sample preparation.

The determination of fluorinated compounds using inductively coupled plasma mass spectrometry (ICP-MS) is often hampered by the high ionization energy of fluorine. semanticscholar.orgrsc.org However, novel indirect methods are being developed. One such approach involves the formation of polyatomic ions, such as BaF+, by introducing a barium solution, which can then be detected by ICP-MS/MS. rsc.orgresearchgate.net Coupling this detection method with HPLC allows for fluorine-specific speciation analysis. researchgate.net

Table 1: Performance of LC-MS/MS Method for Analysis of Short-Chain Perfluorinated Acids Data sourced from a study on the analysis of 29 perfluorinated acids in water matrices. nih.gov

| Analyte | Abbreviation | Class | Overall Recovery Range (%) |

| Trifluoroacetic acid | TFA | PFCA | 75% - 132% |

| Perfluorobutanoic acid | PFBA | PFCA | 75% - 132% |

| Perfluoropentanoic acid | PFPeA | PFCA | 75% - 132% |

| Perfluorohexanoic acid | PFHxA | PFCA | 75% - 132% |

| Perfluorobutanesulfonate | PFBS | PFSA | 75% - 132% |

Advanced Sample Preparation Techniques for Research Analysis

Microwave-Assisted Extraction Methodologies

Microwave-assisted extraction (MAE) is an increasingly standard approach for the sample preparation of environmental and biological samples for mercury analysis. researchgate.net This technique offers significant advantages over conventional methods, including reduced extraction times and minimal risk of contamination or loss of volatile mercury compounds due to the use of closed vessels. researchgate.net MAE has been successfully applied to extract total mercury and various mercury species from matrices such as fish tissues, soils, and sediments. nih.govrsc.org